molecular formula C12H19N3 B1455712 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine CAS No. 1250770-52-5

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine

Cat. No. B1455712
M. Wt: 205.3 g/mol
InChI Key: QMDNROCGZJLYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C12H19N3 . It is available in the form of a powder . The compound has a molecular weight of 205.30 .


Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride is 1S/C12H19N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h4,7-8,10-11H,1-3,5-6,9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine is a powder that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 205.30 .

Scientific Research Applications

Synthesis and Characterization

  • A series of novel (S)-1-(heteroaryl)ethan-1-amines, including structures related to 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine, were prepared by cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles. These compounds were characterized using NMR, elucidating their structures and potential for further chemical transformations (Svete, Šenica, Petek, & Grošelj, 2015).

Antimicrobial and Insecticidal Activities

  • Novel pyrimidine derivatives, including structures related to the targeted compound, demonstrated antimicrobial and insecticidal potentials. These compounds were synthesized through microwave-assisted techniques and evaluated against various bacterial strains and Pseudococcidae insects, showing notable biological activity (Deohate & Palaspagar, 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-cyclohexyl-1-pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDNROCGZJLYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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